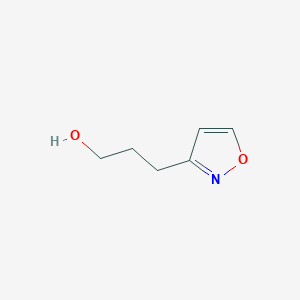
3-(1,2-Oxazol-3-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,2-Oxazol-3-yl)propan-1-ol is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Oxazol-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-bromo-1-propanol with hydroxylamine hydrochloride in the presence of a base can lead to the formation of the oxazole ring . The reaction conditions typically involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-(1,2-Oxazol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(1,2-Oxazol-3-yl)propanoic acid.
Reduction: Formation of 3-(1,2-Oxazol-3-yl)propan-1-amine.
Substitution: Formation of 3-(1,2-Oxazol-3-yl)propyl chloride or bromide.
科学研究应用
3-(1,2-Oxazol-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(1,2-Oxazol-3-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For instance, it could inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .
相似化合物的比较
Similar Compounds
- 3-(1,2-Oxazol-4-yl)propan-1-ol
- 3-(1,2-Oxazol-5-yl)propan-1-ol
- 3-(1,3-Oxazol-2-yl)propan-1-ol
Uniqueness
3-(1,2-Oxazol-3-yl)propan-1-ol is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and synthetic utility, making it a valuable compound for research and development.
属性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
127.14 g/mol |
IUPAC 名称 |
3-(1,2-oxazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C6H9NO2/c8-4-1-2-6-3-5-9-7-6/h3,5,8H,1-2,4H2 |
InChI 键 |
CAYSLMAOBNZSMA-UHFFFAOYSA-N |
规范 SMILES |
C1=CON=C1CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















